(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves several steps, starting from readily available precursors. One common method involves the asymmetric reduction of a ketone intermediate, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in stereospecific interactions makes it a useful tool in studying enzyme-substrate interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins, potentially inhibiting or activating their function. The chloro and fluoro substituents may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL stands out due to the presence of both chloro and difluoro substituents. This unique combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClF2NO |
---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1 |
InChI Key |
FPVDHTWYRHBKRX-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1F)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |
Origin of Product |
United States |
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